- Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans, RSC Advances, 2018, 8(50), 28637-28641
Cas no 92104-02-4 (Benzofuran, 6-bromo-2-phenyl-)
Benzofuran, 6-bromo-2-phenyl- structure
Product Name:Benzofuran, 6-bromo-2-phenyl-
CAS-Nr.:92104-02-4
MF:C14H9BrO
MW:273.124663114548
MDL:MFCD32639860
CID:4321889
PubChem ID:86254768
Update Time:2024-10-26
Benzofuran, 6-bromo-2-phenyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzofuran, 6-bromo-2-phenyl-
- 6-Bromo-2-phenylbenzofuran (ACI)
- CS-0097232
- AKOS037651293
- CS-16416
- D72232
- 6-bromo-2-phenyl-1-benzofuran
- SCHEMBL20473139
- 92104-02-4
- 6-Bromo-2-phenylbenzofuran
-
- MDL: MFCD32639860
- Inchi: 1S/C14H9BrO/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9H
- InChI-Schlüssel: BOUWCUQQZIJJNK-UHFFFAOYSA-N
- Lächelt: BrC1C=C2C(C=C(C3C=CC=CC=3)O2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 271.98368g/mol
- Monoisotopenmasse: 271.98368g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 1
- Komplexität: 237
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 13.1Ų
Benzofuran, 6-bromo-2-phenyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | E02002461-5g |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 5g |
¥15197.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | JX025006-100mg |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 100mg |
¥867.00 | 2022-11-30 | |
| AN HUI ZE SHENG Technology Co., Ltd. | JX025006-250mg |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 250mg |
¥1733.00 | 2022-11-30 | |
| AN HUI ZE SHENG Technology Co., Ltd. | JX025006-1g |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 1g |
¥4909.00 | 2022-11-30 | |
| AN HUI ZE SHENG Technology Co., Ltd. | JX025006-5g |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 5g |
¥15197.00 | 2022-11-30 | |
| AN HUI ZE SHENG Technology Co., Ltd. | Y25243-100mg |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 100mg |
¥3223.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | Y25243-250mg |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 250mg |
¥6244.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | Y25243-1g |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 1g |
¥15408.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | Y25243-5g |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 5g |
¥32966.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | ABC1167872-100mg |
6-Bromo-2-phenylbenzofuran |
92104-02-4 | 97% | 100mg |
¥1422.00 | 2023-09-15 |
Benzofuran, 6-bromo-2-phenyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 5 min, rt
1.2 Catalysts: Cesium carbonate ; 12 h, 60 °C
1.2 Catalysts: Cesium carbonate ; 12 h, 60 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Copper(1+), (1,10-phenanthroline-κN1,κN10)bis(triphenylphosphine)-, nitrate (1:1… Solvents: Toluene ; 24 h, 110 °C; 110 °C → rt
Referenz
- Copper(I)-catalyzed coupling of terminal acetylenes with aryl or vinyl halides, Synthesis, 2005, (10), 1706-1712
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 4 h, 80 °C
Referenz
- Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes, Beilstein Journal of Organic Chemistry, 2014, 10, 2886-2891
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Referenz
- Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans, European Journal of Organic Chemistry, 2007, (9), 1491-1509
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 4 h, 50 °C
Referenz
- Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans, Organic Letters, 2018, 20(11), 3310-3313
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , trans-1,2-Diaminocyclohexane Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 24 h, rt → 125 °C
Referenz
- Acid-promoted selective synthesis of trifluoromethylselenolated benzofurans with Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate, Tetrahedron Letters, 2021, 66,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Referenz
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Methanol , Chloroform ; 24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Referenz
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
Benzofuran, 6-bromo-2-phenyl- Raw materials
- Ethanone, 1-phenyl-, O-(3-bromophenyl)oxime, (1E)-
- O-(3-bromophenyl)hydroxylamine
- 5-Bromo-2-iodophenol
- Acetophenone
- Benzaldehyde
- 2-(3-Bromophenoxy)isoindoline-1,3-dione
Benzofuran, 6-bromo-2-phenyl- Preparation Products
Benzofuran, 6-bromo-2-phenyl- Verwandte Literatur
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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